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Vitamin D3 Sulfate-D7 Sodium Salt

Cat. No.: B1163128
M. Wt: 493.73
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Description

Significance of Stable Isotope Labeling in Chemical Biology and Biomedical Investigations

Stable isotope labeling is a non-radioactive technique where atoms in a molecule are replaced with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium). This subtle change in mass does not alter the chemical properties of the molecule, making it an ideal tracer in biological systems. nih.govnih.govuq.edu.au The use of stable isotopically labeled compounds offers several advantages in research:

Enhanced Specificity and Precision: Mass spectrometry can easily distinguish between the labeled and unlabeled compounds, allowing for highly accurate quantification. nih.gov

Dynamic Analysis: It enables the direct measurement of the biosynthesis, degradation, and remodeling of biomolecules, providing insights into metabolic fluxes. nih.gov

Safety: Unlike radioactive isotopes, stable isotopes are not harmful, making them suitable for a wide range of studies. nih.gov

Internal Standards: Isotopically labeled compounds are considered the gold standard for use as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com They co-elute with the analyte of interest and experience similar ionization effects, leading to more accurate and reliable measurements. nih.govuq.edu.au

Overview of Vitamin D Metabolism and Its Intricacies in Research Contexts

Vitamin D metabolism is a complex process involving multiple enzymatic steps in various tissues. researchgate.netlgcstandards.com Vitamin D3 (cholecalciferol) is synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources. It undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form and a key indicator of vitamin D status. lgcstandards.com A second hydroxylation, primarily in the kidneys, converts 25(OH)D3 to the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). lgcstandards.com

The metabolism also includes the formation of various other metabolites, including sulfated forms. nih.govnih.gov Vitamin D3 sulfate (B86663) is a water-soluble metabolite whose physiological role is still under investigation. nih.gov The intricate nature of this metabolic pathway, with numerous structurally similar compounds, presents significant analytical challenges for researchers. mdpi.com Accurately quantifying specific metabolites is crucial to understanding their individual contributions to health and disease. mdpi.com

Rationale for Investigating Vitamin D3 Sulfate-D7 Sodium Salt in Scholarly Inquiry

The investigation of this compound is primarily driven by the need for a reliable internal standard for the quantitative analysis of its non-labeled counterpart, Vitamin D3 sulfate. pharmaffiliates.comclearsynth.com Given the low endogenous concentrations of many vitamin D metabolites and the complexity of biological matrices like serum and breast milk, accurate quantification requires the use of a stable isotope-labeled internal standard. nih.govnih.govuq.edu.au

This compound, with its seven deuterium (B1214612) atoms, provides a distinct mass shift that is easily detectable by mass spectrometry, allowing it to be differentiated from the naturally occurring Vitamin D3 sulfate. clearsynth.com Its use is critical in LC-MS/MS methods developed to measure sulfated vitamin D compounds in various biological fluids. nih.govnih.govuq.edu.au Research into the roles of sulfated vitamin D metabolites, including their potential as a storage form or their involvement in specific physiological processes, relies on such precise analytical methods. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Chemical Properties of Vitamin D Analogs
Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Research Application
This compoundC27H36D7NaO4S493.73Internal standard for mass spectrometry
Vitamin D3 Sulfate Sodium SaltC27H43NaO4S486.68Analyte in biomedical research
Vitamin D3 (Cholecalciferol)C27H44O384.64Precursor to active vitamin D metabolites
25-hydroxyvitamin D3 (Calcifediol)C27H44O2400.64Major circulating form, indicator of vitamin D status
1,25-dihydroxyvitamin D3 (Calcitriol)C27H44O3416.64Biologically active hormone form of vitamin D
Table 2: Research Findings on Sulfated Vitamin D Analysis
FindingAnalytical MethodKey ImplicationReference
Development of a sensitive LC-MS/MS method for quantifying four sulfated vitamin D compounds in human biological fluids.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enables the study of the role and biological functions of water-soluble vitamin D forms. nih.govuq.edu.au
Use of isotopically labeled analogs as internal standards significantly improves the accuracy of quantification by correcting for matrix effects.Isotope Dilution Mass SpectrometryConsidered the gold standard for precise measurement of vitamin D metabolites. nih.govmdpi.com
Vitamin D3 sulfate has significantly less biological activity compared to Vitamin D3 in mobilizing calcium from bone and stimulating calcium transport.In vivo rat bioassayChallenges previous claims about the high potency of Vitamin D3 sulfate. nih.gov
Sulfated vitamin D metabolites, including Vitamin D3 sulfate, are present in human breast milk.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Highlights the need to understand the transfer and function of these metabolites in infants. nih.gov

Properties

Molecular Formula

C₂₇H₃₆D₇NaO₄S

Molecular Weight

493.73

Synonyms

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol-D7 Sodium Salt;  (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol Ηydrogen Sulfate-D7 Sodium Salt;  Cholecalciferol S

Origin of Product

United States

Synthetic Methodologies for Vitamin D3 Sulfate D7 Sodium Salt

Historical Perspectives and Evolution of Vitamin D Analog Synthesis

The journey to synthesize complex vitamin D analogs is built upon a rich history of discovery and innovation in vitamin D chemistry. Initially, the focus was on understanding the structure and biological importance of vitamin D2 and D3. nih.govresearchgate.net The discovery that vitamin D3 is synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to UVB radiation was a pivotal moment. researchgate.netlumenlearning.comupenn.edu This understanding paved the way for the chemical synthesis of vitamin D2 and D3 in the 1930s, which in turn enabled detailed studies of their metabolism and physiological roles. nih.gov

A significant leap forward came with the identification of vitamin D metabolites, particularly the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol). nih.gov This discovery spurred the development of synthetic strategies to produce not only the natural metabolites but also a vast array of synthetic analogs. nih.govwikipedia.orgacs.org The primary goal of analog synthesis has often been to create compounds with more selective therapeutic actions, separating the classical effects on calcium and phosphate (B84403) homeostasis from other biological activities. nih.govwikipedia.org This has led to the creation of thousands of vitamin D analogs with modifications to the side-chain, A-ring, triene system, and C-ring. acs.orgresearchgate.net These efforts have been instrumental in developing new therapeutic agents and research tools. nih.govresearchgate.net

Strategies for Deuterium (B1214612) Incorporation into the Vitamin D Skeleton

The introduction of deuterium, a stable isotope of hydrogen, into the vitamin D molecule is a key step in creating labeled internal standards for quantitative analysis by mass spectrometry. nih.govnih.gov The position and number of deuterium atoms are critical for the stability of the label and to ensure that the labeled compound behaves chromatographically identically to its unlabeled counterpart.

Deuteration at Specific Carbon Positions (e.g., C-6, C-19, C-26, C-27)

Specific deuteration of the vitamin D skeleton has been achieved at several key positions. For instance, deuterium has been introduced at C-26 and C-27 in the side chain by reacting ester precursors with a deuterated Grignard reagent, such as CD3MgBr. nih.gov Another common site for deuteration is the A-ring, with protons at C-6 and C-19 being replaced by deuterium. isotope.com This can be achieved through various synthetic routes, often involving the reaction of SO2 adducts of cyclic vitamin D precursors with deuterium oxide (D2O). nih.gov The resulting deuterated compounds, such as 25-Hydroxyvitamin D3 (6,19,19-d3), are valuable tools in clinical and metabolic research. isotope.com

Deuteration PositionReagents/MethodsResulting Labeled Compound Example
C-26, C-27Deuterated Grignard reagent (e.g., CD3MgBr) on an ester precursor26,26,26,27,27,27-Hexadeuterated-1,25-dihydroxyvitamin D3 (1,25D-d6) nih.govresearchgate.net
C-6, C-19Reaction of SO2 adducts with D2O25-Hydroxyvitamin D3 (6,19,19-d3) isotope.com

Approaches for Deuterium Labeling of the CD-Ring System

While side-chain and A-ring deuteration are common, labeling the CD-ring system presents a different set of synthetic challenges. A versatile strategy for introducing deuterium into the vitamin D framework involves the synthesis of deuterated A-ring synthons, which are then coupled with various CD-ring moieties. nih.govmdpi.com This convergent approach allows for the preparation of a wide range of deuterated vitamin D metabolites. mdpi.com The deuterium atoms can be introduced into the A-ring precursor through an H/D exchange reaction catalyzed by reagents like Ru/C in D2O. nih.gov This deuterated A-ring synthon can then be coupled with a bromoolefin representing the desired CD-ring and side-chain structure using a palladium-catalyzed coupling reaction to assemble the complete deuterated vitamin D analog. nih.govmdpi.com This method offers flexibility and is particularly advantageous for creating analogs with complex or modified side chains.

Sulfation Procedures and Sodium Salt Formation for Vitamin D3

The final steps in the synthesis of Vitamin D3 Sulfate-D7 Sodium Salt involve the introduction of a sulfate (B86663) group and the formation of the corresponding sodium salt. These transformations are critical for altering the compound's solubility and for its use in specific biological assays or as a stable reference material.

Chemical Sulfation Agents and Optimized Reaction Conditions (e.g., pyridine (B92270) sulfur trioxide)

The sulfation of the 3β-hydroxyl group of vitamin D3 is a key transformation. A widely used and effective sulfating agent for this purpose is the pyridine sulfur trioxide complex (C5H5N·SO3). nih.govwikipedia.org This reagent is favored because it is a mild and selective sulfonating agent for alcohols. wikipedia.org The reaction is typically carried out in an appropriate solvent, and the conditions are optimized to ensure complete sulfation at the desired position without causing degradation of the sensitive triene system of the vitamin D molecule. The use of pyridine sulfur trioxide allows for the synthesis of Vitamin D3-3β-sulfate with good purity, which can be confirmed by various spectral methods. nih.gov

Sulfating AgentReaction TypeSubstrateProduct
Pyridine sulfur trioxide complexSulfonylationVitamin D3Vitamin D3-3β-sulfate nih.gov

Purification and Counter-Ion Exchange Techniques for Sodium Salt Derivatization

Following the sulfation reaction, the resulting vitamin D3 sulfate must be purified to remove any unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a powerful technique employed for this purification, ensuring a high degree of purity of the sulfated product. nih.gov Simple chromatographic techniques, such as using Sephadex LH20, have also been described for the separation of vitamin D3 sulfate from free vitamin D3 and its other metabolites. nih.gov

Advanced Synthetic Routes and Future Prospects in Isotopic Labeling of Vitamin D Analogs

The development of isotopically labeled vitamin D analogs, such as this compound, is crucial for advancing research into vitamin D metabolism and function. These labeled compounds serve as indispensable internal standards for quantitative analysis, particularly in mass spectrometry-based methods like the isotope dilution method, which is essential for accurately measuring metabolite concentrations in biological samples. mdpi.comacs.org The introduction of stable isotopes, such as deuterium (²H), allows for the differentiation of the internal standard from the naturally occurring (endogenous) analyte, thereby improving the accuracy and precision of measurements. mdpi.com

Advanced synthetic strategies focus on the regioselective introduction of deuterium atoms into the vitamin D structure. These methods are designed to be versatile, allowing for the creation of a variety of labeled metabolites from common intermediates.

Convergent Synthesis via Labeled A-Ring Synthons

A prominent strategy involves the convergent synthesis utilizing an A-ring synthon that already contains the isotopic labels. This approach provides a versatile pathway to various deuterium-labeled Vitamin D3 derivatives. Researchers have successfully synthesized A-ring synthons containing three deuterium atoms, which can then be coupled with different side-chain (C/D-ring) fragments to produce a range of labeled metabolites. mdpi.com This method has been employed to create deuterium-labeled 25(OH)D₃, 25(OH)D₃-23,26-lactone, and 1,25(OH)₂D₃-23,26-lactone, which have been successfully used as internal standards for quantifying these metabolites in human serum. mdpi.com

Side-Chain Labeling Using Organometallic Reagents

Another established route for isotopic labeling involves introducing deuterium into the side chain of the vitamin D molecule. This can be achieved by treating a suitable precursor, such as an ester of a 26,27-dinor-vitamin D-25-carboxylic acid, with a deuterated Grignard reagent (e.g., C³H₃MgBr) or a deuterated organolithium reagent (e.g., C³H₃Li). google.com This process specifically introduces the isotopic label at the terminal 26 and 27 positions of the side chain, a common location for deuteration in commercially available standards. google.com

The final step in producing this compound involves the sulfation of the deuterated Vitamin D3 intermediate. This is typically accomplished using a sulfur trioxide-pyridine complex as the sulfating agent, which selectively reacts with the 3β-hydroxyl group. nih.govresearchgate.net The resulting sulfate ester is then converted to its more stable and water-soluble sodium salt. researchgate.net

Table 1: Synthetic Strategies for Deuterium-Labeled Vitamin D Analogs

StrategyKey Reagents/PrecursorsPosition of Deuterium LabelExample ProductsReferences
Convergent SynthesisDeuterium-labeled A-ring synthonsA-ring25(OH)D₃-d₃, 1,25(OH)₂D₃-23,26-lactone-d₃ mdpi.com
Side-Chain AlkylationDeuterated Grignard reagents (C³H₃MgBr), Deuterated Organolithium reagents (C³H₃Li)C26, C2725-hydroxyvitamin D₃-d₆, 1α,25-dihydroxyvitamin D₃-d₆ google.com
SulfationPyridine sulfur trioxideN/A (Functionalization step)Vitamin D₃-3β-sulfate nih.govresearchgate.net

Future Prospects in Isotopic Labeling

The field of vitamin D research continues to identify new metabolites with potential biological significance, driving the need for a broader array of stable isotope-labeled standards. mdpi.com Future work will likely focus on developing more complex and specifically labeled analogs to investigate intricate metabolic pathways and for use in structural and functional studies.

A significant area of development is the efficient production of isotopically labeled proteins involved in the vitamin D endocrine system, such as the Vitamin D Receptor (VDR). nih.govnih.gov Researchers have developed methods for expressing highly deuterated VDR in bacterial systems (E. coli) by using D₂O-based media and deuterated glucose (D-glucose-d₇) as the carbon source. nih.gov These labeled proteins are invaluable for structural biology studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can elucidate the precise interactions between vitamin D analogs and their receptor. nih.govnih.gov The insights gained from such studies can guide the design of new, more potent, and selective synthetic vitamin D analogs for therapeutic applications. nih.govacs.org

The continuous refinement of synthetic methodologies and the expansion of the library of isotopically labeled vitamin D compounds will remain critical for advancing our understanding of vitamin D's diverse roles in human health.

Analytical Characterization and Quantification of Vitamin D3 Sulfate D7 Sodium Salt

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Vitamin D3 Sulfate-D7 Sodium Salt, ensuring the correct incorporation of deuterium (B1214612) atoms and the presence of the sulfate (B86663) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, HSQC NMR for D7 confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of organic molecules. While specific ¹H and ¹³C NMR spectral data for this compound are not widely available in published literature, the expected spectral features can be inferred from the analysis of Vitamin D3 and its analogs. nih.govnih.govnih.gov

The ¹H NMR spectrum of the non-deuterated Vitamin D3 sulfate would show characteristic signals for the olefinic protons and the protons associated with the steroid backbone. In the D7 labeled analog, the seven deuterium atoms would lead to the absence of corresponding proton signals in the ¹H NMR spectrum, providing direct confirmation of the isotopic labeling. The exact positions of deuteration would determine which signals are absent.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the sulfate group at the 3-position causes a characteristic downfield shift for the C3 carbon compared to non-sulfated Vitamin D3. nih.gov

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. An HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. researchgate.net For this compound, this technique would definitively confirm the locations of deuteration by showing a lack of correlation at the carbon atoms where deuterium has replaced hydrogen.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Vitamin D3 Backbone (Reference) Note: This table is based on data for non-sulfated Vitamin D3 and is provided for reference. The sulfation at C3 and deuteration would alter these shifts, particularly for nearby nuclei.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C3-H~3.95~69.0
C6-H~6.23~122.5
C7-H~6.03~117.5
C18-H₃~0.54~12.0
C19-H₂~4.82, ~5.05~112.5
C21-H₃~0.92~18.8
C26/27-H₃~0.86~22.6/22.8

Mass Spectrometry (MS) Applications (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound. Electrospray Ionization (ESI), particularly in the negative ion mode, is highly effective for analyzing sulfated compounds without the need for derivatization. nih.gov

In negative mode ESI-MS, the molecule is deprotonated to form a negatively charged ion. For this compound (Molecular Formula: C₂₇H₃₆D₇NaO₄S), the expected mass would correspond to the deuterated sulfated molecule minus the sodium ion. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation. A characteristic fragmentation for sulfated steroids is the neutral loss of the SO₃ group (a loss of 80 Da) and the detection of the sulfate headgroup fragment ion [HSO₄]⁻ at a mass-to-charge ratio (m/z) of 97. uq.edu.au

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

Parameter Value
Ionization ModeNegative Electrospray (ESI-)
Precursor Ion [M-Na]⁻ (m/z)~470.3
Characteristic Fragment 1 (m/z)~390.3 ([M-Na-SO₃]⁻)
Characteristic Fragment 2 (m/z)97.0 ([HSO₄]⁻)

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups based on their vibrational frequencies. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the sulfate ester and the Vitamin D3 backbone. An early study confirmed the synthesis of Vitamin D3-sulfate using IR spectroscopy, noting the appearance of bands that are absent in the spectrum of Vitamin D3 itself. nih.govresearchgate.net Key expected absorption bands include strong S=O stretching vibrations, typically around 1240 cm⁻¹, and C-O-S stretching vibrations. researchgate.netnih.gov The rest of the spectrum would resemble that of Vitamin D3, showing C-H stretching and bending vibrations. mdpi.comi-us.ru

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
S=O (Sulfate)~1240
C-O (Sulfate)~1060
O-H (Trace Water)~3400 (broad)
C-H (sp³, sp²)~2850-3100
C=C (Olefinic)~1650

Ultraviolet (UV) Spectroscopy: The UV spectrum of Vitamin D3 and its metabolites is characterized by a conjugated triene system, which acts as the chromophore. This system gives rise to a characteristic absorption maximum (λmax). For Vitamin D3, the λmax is consistently reported to be around 265 nm. researchgate.netemanresearch.orghspublishing.org This feature is expected to be preserved in this compound, as neither sulfation at the 3-position nor deuteration directly alters the conjugated diene system responsible for UV absorption. nih.govresearchgate.net This property is fundamental for the detection of the molecule using HPLC with a UV detector. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of this compound and for its separation from other metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., normal phase, reversed phase, chiral separations)

High-Performance Liquid Chromatography (HPLC) is the standard for the analysis of vitamin D compounds. Both normal-phase and reversed-phase methods have been developed.

Reversed-Phase (RP) HPLC: This is the most common approach. It utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. A mixture of solvents like methanol (B129727), acetonitrile (B52724), and water is often used. nih.govresearchgate.netoup.com Gradient elution is frequently employed to achieve optimal separation of various vitamin D metabolites. The use of deuterated standards like Vitamin D3 Sulfate-D7 is critical for accurate quantification in LC-MS/MS methods, as they co-elute with the analyte of interest, correcting for matrix effects and variations in instrument response. nih.govuq.edu.au

Normal-Phase (NP) HPLC: This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. While less common for biological samples, it can offer alternative selectivity for separating isomers.

Table 4: Example of a Reversed-Phase HPLC Method for Vitamin D Metabolite Analysis

Parameter Condition
Column C18 (e.g., 100 x 3.0 mm) nih.govoup.com
Mobile Phase Gradient of Water and Acetonitrile/Methanol nih.govresearchgate.net
Flow Rate 0.5 - 1.0 mL/min
Detector UV at 265 nm emanresearch.org
Temperature 25-40 °C

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which operate at higher pressures. This results in significantly improved resolution, higher sensitivity, and faster analysis times compared to traditional HPLC. UHPLC is particularly advantageous when coupled with mass spectrometry (UHPLC-MS/MS) for the analysis of deuterated standards like Vitamin D3 Sulfate-D7 in complex mixtures. springernature.comresearchgate.netamegroups.org The enhanced separation efficiency of UHPLC can resolve the target analyte from closely related isomers and interferences, leading to more accurate and reliable quantification. researchgate.net

Table 5: Representative UHPLC Method Parameters for Deuterated Vitamin D Analysis

Parameter Condition
Column C18 (e.g., 100 x 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile researchgate.net
Flow Rate 0.3 - 0.5 mL/min
Detector Tandem Mass Spectrometer (MS/MS) springernature.comresearchgate.net
Run Time < 10 minutes

Quantitative Analysis Utilizing Isotope-Dilution Mass Spectrometry

Isotope-dilution mass spectrometry (ID-MS) is a cornerstone for the accurate quantification of endogenous molecules, including vitamin D metabolites. This technique relies on the use of a stable, isotopically labeled version of the analyte of interest, which serves as an internal standard. By introducing a known amount of the labeled standard into a sample, any variations that occur during sample preparation and analysis affect both the analyte and the standard equally. This allows for highly precise and accurate measurement of the analyte's concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity. amegroups.org The development of a robust LC-MS/MS method for this compound, typically as an internal standard for the quantification of endogenous Vitamin D3 sulfate, involves several critical steps.

The chromatographic separation is most often achieved using reversed-phase liquid chromatography. The goal is to separate the analyte of interest from other matrix components to minimize ion suppression or enhancement effects. uq.edu.auresearchgate.net The choice of the stationary phase, typically a C8 or C18 column, and the mobile phase composition are optimized to achieve good peak shape and resolution.

For detection, tandem mass spectrometry is employed, often with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI). amegroups.orgspectroscopyonline.com For sulfated vitamin D metabolites, ESI in the negative ion mode can be particularly effective, showing superior responses compared to derivatized forms in positive ion mode. uq.edu.auresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its labeled internal standard. spectroscopyonline.combham.ac.uk

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. uq.edu.au

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bham.ac.uk

Table 1: Illustrative LC-MS/MS Parameters for Vitamin D Sulfate Analysis

ParameterTypical Conditions
Chromatography ColumnReversed-phase C8 or C18
Mobile PhaseGradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate. dtu.dk
Ionization ModeElectrospray Ionization (ESI) in negative mode or Atmospheric-Pressure Chemical Ionization (APCI) in positive mode. uq.edu.auspectroscopyonline.com
Detection ModeMultiple Reaction Monitoring (MRM). bham.ac.uk
Internal StandardStable isotope-labeled analog (e.g., this compound). uq.edu.au

Application of Deuterated Standards as Internal Standards for Accurate Quantification

The use of deuterated standards, such as this compound, is fundamental to the principle of isotope-dilution mass spectrometry for achieving accurate quantification. nih.govproquest.com These internal standards are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of deuterium atoms. mdpi.com

When added to a biological sample at the beginning of the sample preparation process, the deuterated internal standard experiences the same processing as the endogenous, non-labeled analyte. This includes any losses during extraction, derivatization, and ionization. cerilliant.com Because the mass spectrometer can differentiate between the deuterated standard and the native analyte based on their mass-to-charge ratios, the ratio of their signals can be used to calculate the concentration of the native analyte with high accuracy. nih.gov

This approach effectively compensates for several potential sources of error:

Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix are corrected for, as the internal standard is similarly affected. dtu.dkcerilliant.com

Sample Loss during Preparation: Any physical loss of the sample during extraction and purification steps will affect both the analyte and the internal standard to the same extent.

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system over time are normalized by the constant signal ratio.

While deuterated standards are highly effective, it is important to select appropriate MRM transitions to avoid potential issues such as hydrogen-deuterium scrambling, which could affect accuracy. cerilliant.com The ideal internal standard should also co-elute with the analyte to ensure that matrix effects are compensated for at the exact same retention time. dtu.dk

Sample Preparation Methodologies for Complex Biological Matrices

The analysis of vitamin D sulfates in complex biological matrices such as serum, plasma, or breast milk requires an effective sample preparation strategy to remove interfering substances like proteins and lipids. nih.govresearchgate.net The choice of method depends on the complexity of the matrix and the desired level of cleanliness of the final extract.

Protein Precipitation: This is often the initial step in sample preparation for serum and plasma. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. uq.edu.aubham.ac.uk While simple and fast, this method may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. chromatographyonline.com For vitamin D and its metabolites, a non-polar organic solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) is used to extract the analytes from the aqueous biological sample. nih.govnorlab.com Salting-out assisted liquid-liquid extraction (SALLE) is a variation where a salt is added to the aqueous phase to decrease the solubility of the analyte and the organic solvent, thereby improving extraction efficiency. nih.govroyalsocietypublishing.org

Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that utilizes a solid sorbent to retain the analyte of interest while other matrix components are washed away. researchgate.netresearchgate.net For vitamin D metabolites, reversed-phase sorbents like C18 are commonly used. nih.gov The sample is loaded onto the SPE cartridge, interfering substances are removed with a wash solvent, and the analyte is then eluted with a stronger organic solvent. nih.gov SPE can provide cleaner extracts than LLE, leading to reduced matrix effects in the LC-MS/MS analysis.

Microextraction Techniques: These are miniaturized versions of conventional extraction methods that use significantly smaller volumes of solvents. An example is hollow fiber-based liquid phase microextraction, which has been applied for the extraction of vitamin D3 from biological fluids. nih.gov

Table 2: Comparison of Sample Preparation Methodologies

MethodPrincipleAdvantagesDisadvantages
Protein PrecipitationPrecipitation of proteins using an organic solvent. uq.edu.auSimple, fast, and inexpensive.May result in less clean extracts and significant matrix effects. amegroups.org
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases. chromatographyonline.comEffective for removing lipids and other interferences.Can be labor-intensive and may use large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent. researchgate.netProvides very clean extracts, reducing matrix effects; can be automated. nih.govCan be more expensive and require more method development than LLE.
MicroextractionMiniaturized extraction techniques using minimal solvent. nih.govEnvironmentally friendly (uses less solvent), high enrichment factor.May be more complex to perform and automate.

Biochemical and Metabolic Investigations of Vitamin D3 Sulfate D7 Sodium Salt in Vitro and Animal Models

In Vitro Metabolic Stability and Biotransformation Studies

In vitro models are fundamental in elucidating the metabolic pathways of compounds, providing insights into their stability and the formation of metabolites.

Microsomal Stability Assays (e.g., liver microsomes)

Microsomal stability assays, particularly with liver microsomes, are a standard method to evaluate the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. utsouthwestern.edunih.gov While specific quantitative data on the half-life of Vitamin D3 Sulfate (B86663) in liver microsomes is not extensively documented in publicly available literature, its metabolic pathways suggest a degree of stability. The primary metabolic transformation it undergoes is hydroxylation, as will be discussed in subsequent sections. The rate of this metabolism in rat liver mitochondria has been observed to be about half that of the non-sulfated Vitamin D3 when acted upon by CYP27A1. nih.govuwa.edu.au This indicates that while it is a substrate for metabolism, the sulfate group may influence the rate of its biotransformation. The stability of a compound in these assays is a key determinant of its potential in vivo clearance. researchgate.netwuxiapptec.com

Identification and Characterization of In Vitro Metabolites

The primary in vitro metabolite of Vitamin D3 Sulfate is 25-hydroxyvitamin D3 3-sulfate. This conversion is catalyzed by the mitochondrial enzyme CYP27A1, which hydroxylates Vitamin D3 Sulfate at the 25-position. nih.govuwa.edu.au Another metabolite, 20-hydroxyvitamin D3 3-sulfate, can be formed through the action of CYP11A1, although this occurs at a considerably lower rate than the conversion of non-sulfated Vitamin D3 to 20-hydroxyvitamin D3. nih.govuwa.edu.au These findings demonstrate that Vitamin D3 Sulfate can enter into metabolic pathways analogous to its non-sulfated counterpart, albeit with different efficiencies.

Enzyme-Mediated Sulfation and Desulfation Pathways

The addition and removal of sulfate moieties are critical steps in regulating the activity and excretion of various endogenous compounds, including steroids like vitamin D.

Role of Sulfotransferases (SULTs) in Conjugation (e.g., SULT2A1)

Sulfotransferases (SULTs) are a family of Phase II metabolizing enzymes that catalyze the transfer of a sulfonate group to a substrate. nih.gov In the context of vitamin D metabolism, the human cytosolic sulfotransferase SULT2A1 has been identified as the primary enzyme responsible for the sulfation of vitamin D3 and its hydroxylated metabolites. nih.govnih.gov Studies have shown that SULT2A1 exhibits activity towards a range of vitamin D3-related compounds. nih.gov The liver is a major site for this sulfation activity. nih.gov The kinetic parameters for the formation of 25-hydroxyvitamin D3-3-O-sulfate from 25-hydroxyvitamin D3 by human liver cytosol and recombinant SULT2A1 have been determined, highlighting the efficiency of this metabolic route. nih.gov

Table 1: Kinetic Parameters for 25-Hydroxyvitamin D3-3-O-Sulfate Formation

Enzyme Source Apparent Km (µM) Apparent Vmax (pmol/min/mg protein)
Pooled Human Liver Cytosol 3.43 29.5
Recombinant Human SULT2A1 3.36 1480

Data sourced from a study on the formation of 25-hydroxyvitamin D3-3-O-sulfate. nih.gov

Investigations into Sulfatase Activity on Vitamin D3 Sulfate

The potential for desulfation, the removal of a sulfate group by sulfatases, is a key aspect of the biological activity of sulfated compounds. However, research indicates that Vitamin D3 Sulfate is not a substrate for steroid sulfatase. This suggests that the sulfated form may not be readily converted back to its non-sulfated, and generally more biologically active, form by this particular enzyme, which is active against other sulfated steroids. This lack of desulfation implies that Vitamin D3 Sulfate may function as a long-term circulating reservoir or be destined for excretion.

Cytochrome P450 (CYP) Mediated Metabolism of Sulfated Vitamin D Analogs

Cytochrome P450 enzymes are central to the metabolism of vitamin D, responsible for both its activation and catabolism. nih.govnih.gov The sulfation of vitamin D analogs influences their interaction with these enzymes.

Purified, bacterially expressed CYP enzymes have been used to investigate their activity on sulfated forms of vitamin D3. nih.govuwa.edu.au The mitochondrial enzyme CYP27A1, a vitamin D 25-hydroxylase, can convert Vitamin D3 Sulfate to 25-hydroxyvitamin D3 3-sulfate with a catalytic efficiency that is approximately half that of the conversion of non-sulfated Vitamin D3 to 25-hydroxyvitamin D3. nih.govuwa.edu.au Another vitamin D 25-hydroxylase, CYP2R1, does not appear to act on Vitamin D3 Sulfate. nih.govuwa.edu.au

CYP11A1 is also capable of metabolizing Vitamin D3 Sulfate, producing 20-hydroxyvitamin D3 3-sulfate, but at a significantly lower rate compared to its action on non-sulfated Vitamin D3. nih.govuwa.edu.au

Crucially, the downstream metabolite, 25-hydroxyvitamin D3 3-sulfate, is not a substrate for the key activating enzyme CYP27B1 (1α-hydroxylase) or the primary catabolic enzyme CYP24A1. nih.govuwa.edu.au This suggests that once 25-hydroxyvitamin D3 is sulfated, it is locked in an inactive state and cannot be converted to the hormonally active 1,25-dihydroxyvitamin D3, nor is it readily degraded by the principal vitamin D catabolic pathway. This further supports the hypothesis that sulfation is a mechanism for inactivating and potentially clearing vitamin D metabolites.

Table 2: Activity of Cytochrome P450 Enzymes on Sulfated Vitamin D Analogs

Enzyme Substrate Product Activity
CYP27A1 Vitamin D3 Sulfate 25-hydroxyvitamin D3 3-sulfate Yes (approx. half the rate of non-sulfated substrate) nih.govuwa.edu.au
CYP2R1 Vitamin D3 Sulfate - No nih.govuwa.edu.au
CYP11A1 Vitamin D3 Sulfate 20-hydroxyvitamin D3 3-sulfate Yes (at a lower rate than non-sulfated substrate) nih.govuwa.edu.au
CYP27B1 25-hydroxyvitamin D3 3-sulfate - No nih.govuwa.edu.au

Interactions with Key Vitamin D Hydroxylases (e.g., CYP27A1, CYP2R1, CYP11A1, CYP24A1, CYP27B1)

The metabolism of Vitamin D3 and its metabolites is orchestrated by several key cytochrome P450 enzymes. Research into how sulfated forms of vitamin D3 interact with these hydroxylases has clarified their potential metabolic pathways. nih.gov

CYP27A1 : This mitochondrial enzyme, primarily known for its role in bile acid synthesis and the 25-hydroxylation of vitamin D3, can also metabolize vitamin D3 sulfate. nih.govmetu.edu.tr Purified CYP27A1 converts vitamin D3 sulfate into 25-hydroxyvitamin D3 3-sulfate (25(OH)D3 3-sulfate). nih.gov

CYP2R1 : As a primary vitamin D 25-hydroxylase in the liver, CYP2R1 does not act on vitamin D3 sulfate. nih.govreactome.org This indicates a level of substrate specificity that distinguishes it from CYP27A1.

CYP11A1 : This enzyme, known for its role in steroid hormone synthesis, can convert vitamin D3 sulfate to 20-hydroxyvitamin D3 3-sulfate. nih.gov

CYP27B1 : The activating enzyme responsible for converting 25(OH)D3 to the active hormone 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], does not metabolize 25(OH)D3 3-sulfate. nih.gov

CYP24A1 : This enzyme is responsible for the inactivation of vitamin D metabolites. nih.gov It does not act on 25(OH)D3 3-sulfate, suggesting that the sulfated form is protected from this degradation pathway. nih.gov

These findings suggest that 25(OH)D3 3-sulfate may function as a metabolically inactive reservoir in the circulation, which can be activated by hydrolysis when needed. nih.gov In contrast, vitamin D3 sulfate itself can be metabolized similarly to free vitamin D3 by CYP27A1 and, to a lesser extent, by CYP11A1. nih.gov

Comparative Metabolic Rates of Sulfated Versus Unsulfated Vitamin D Forms

The rate at which sulfated vitamin D is metabolized differs significantly from its unsulfated counterpart. Studies using purified enzymes have provided quantitative comparisons.

The catalytic efficiency (kcat/Km) of purified CYP27A1 for the conversion of vitamin D3 sulfate to 25(OH)D3 3-sulfate is approximately half that for the conversion of vitamin D3 to 25(OH)D3. nih.gov This was corroborated in rat liver mitochondria, where the metabolism rate of vitamin D3 sulfate was also about half that of vitamin D3. nih.gov Furthermore, CYP11A1 metabolizes vitamin D3 sulfate at a rate considerably lower than its conversion of vitamin D3 to 20(OH)D3. nih.gov

These differences in metabolic rates support the notion that sulfation is a significant modulator of vitamin D metabolism. The biological activity of vitamin D3-sulfate is markedly lower than that of vitamin D3. In rat models, vitamin D3-sulfate showed less than 5% of the activity of vitamin D3 in mobilizing bone calcium and about 1% of its ability to stimulate calcium transport, increase serum phosphorus, or support bone calcification. nih.govusbio.net

Table 1: Enzyme Interactions with Sulfated Vitamin D Forms
EnzymeSubstrateProductMetabolic ActivitySource
CYP27A1Vitamin D3 Sulfate25(OH)D3 3-SulfateMetabolizes at approx. half the rate of unsulfated Vitamin D3 nih.gov
CYP2R1Vitamin D3 Sulfate-No activity nih.gov
CYP11A1Vitamin D3 Sulfate20(OH)D3 3-SulfateMetabolizes at a considerably lower rate than unsulfated Vitamin D3 nih.gov
CYP27B125(OH)D3 3-Sulfate-No activity nih.gov
CYP24A125(OH)D3 3-Sulfate-No activity nih.gov

Pharmacokinetic Profiles of Deuterated Vitamin D3 Sulfate in Animal Models

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of compounds like deuterated vitamin D3 sulfate. While specific data for the sulfated and deuterated form is limited, studies on related vitamin D compounds provide valuable context.

Absorption and Distribution Studies (e.g., cellular uptake in Caco-2 cells)

The intestinal absorption of vitamin D is a complex process. While it was once thought to be simple passive diffusion, evidence suggests the involvement of cholesterol transporters. nih.gov Human intestinal Caco-2 cells are a common in vitro model for studying this process.

Studies on unsulfated vitamin D forms in Caco-2 cells show that uptake is dependent on concentration, temperature, and direction. nih.gov The uptake of various forms (D2, D3, D4, D6, and D7) solubilized in mixed micelles was found to be similar, with the exception of vitamin D5. nih.govresearchgate.net This suggests that different forms of vitamin D may share similar absorption pathways. nih.gov The process is not purely passive, as it can be inhibited by cholesterol transport inhibitors, and is enhanced by the presence of lysophosphatidylcholine, which reduces cellular cholesterol. nih.govnih.govresearchgate.net

While these findings relate to unsulfated vitamin D, they provide a foundational understanding of the intestinal transport mechanisms that deuterated vitamin D3 sulfate might also utilize, though likely with different efficiencies due to its increased hydrophilicity.

Elimination Pathways and Excretion Profiles

The primary route for the excretion of vitamin D3 and its metabolites is through the bile into the feces. nih.gov Urinary excretion is considered a minor pathway. nih.gov The process of sulfation is a key step in phase II metabolism, which generally renders compounds more water-soluble to facilitate their elimination. nih.gov This increased hydrophilicity aids in renal excretion. nih.gov

Studies in vitamin D-deficient rats have shown that vitamin D status directly influences sulfate homeostasis. jci.org Vitamin D deficiency leads to increased fractional renal excretion of sulfate, suggesting a regulatory link between vitamin D and the kidney's handling of sulfate. jci.org The restoration of normal vitamin D levels normalizes renal sulfate excretion. jci.org This indicates that the sulfated moiety of Vitamin D3 Sulfate-D7 Sodium Salt is intrinsically linked to pathways regulated by vitamin D status itself.

Assessment of Half-Life and Clearance Rates in Preclinical Models

Vitamin D3 : The parent compound is lipophilic and has a long half-life of approximately 2 months due to its storage in adipose tissue. nih.gov

25-hydroxyvitamin D3 (25(OH)D3) : This major circulating metabolite has a shorter half-life of about 15 days. nih.gov Studies using deuterated 25(OH)D3 in humans have shown mean half-lives ranging from approximately 22 to 36 days, depending on kidney function. nih.gov

24,25-dihydroxyvitamin D3 : In rats, this metabolite exhibits a two-compartment clearance from plasma, with a fast-phase half-life of 0.55 hours and a slow-phase half-life of 73.8 hours. nih.gov

The clearance of vitamin D metabolites is influenced by factors such as kidney function, with lower clearance rates observed in individuals with chronic kidney disease. nih.gov The use of deuterated (stable isotope) labeled compounds like this compound is crucial for precisely measuring pharmacokinetic parameters such as metabolic clearance and half-life without interference from endogenous levels. clinicaltrials.gov

Table 2: Half-Life of Vitamin D and its Metabolites
CompoundHalf-LifeModelSource
Vitamin D3~2 monthsGeneral estimate nih.gov
25-hydroxyvitamin D3~15 daysGeneral estimate nih.gov
Deuterated 25(OH)D322-36 daysHuman nih.gov
24,25-dihydroxyvitamin D30.55 hours (fast phase) 73.8 hours (slow phase)Rat nih.gov

Mechanistic Studies and Biological Activity Assessment of Vitamin D3 Sulfate D7 Sodium Salt in Vitro and Animal Models

Comparative Biological Activity with Unconjugated Vitamin D3 in Preclinical Models

Studies in animal models, particularly vitamin D-deficient rats, have been crucial in elucidating the biological potency of Vitamin D3 sulfate (B86663) relative to its unconjugated form, Vitamin D3. These investigations consistently demonstrate that the sulfated metabolite is considerably less active than Vitamin D3. nih.govnih.gov

The primary function of vitamin D is to maintain calcium homeostasis by regulating its absorption from the intestine and its mobilization from bone. nih.govnih.gov Research in vitamin D-deficient, hypocalcemic rats shows that orally administered Vitamin D3 sulfate can stimulate active calcium transport in the duodenum and mobilize calcium from bone, but only at doses significantly higher than those required for unconjugated Vitamin D3. researchgate.netsemanticscholar.org

When administered orally in a single large dose, Vitamin D3 sulfate was found to elicit a response in intestinal calcium transport and bone calcium mobilization. researchgate.netsemanticscholar.org However, Vitamin D3 was active at doses thousands of times lower. researchgate.net Chronic daily oral administration also showed that Vitamin D3 sulfate could produce a biological effect, but again at a much higher dose compared to Vitamin D3. nih.govsemanticscholar.org In contrast, when administered intravenously, Vitamin D3 sulfate showed no biological activity even at high doses, whereas Vitamin D3 was effective at very low doses. nih.govsemanticscholar.org This suggests that Vitamin D3 sulfate likely requires hydrolysis to free Vitamin D3 in the gut before it can be utilized by the body. researchgate.net

Table 1: Comparative Biological Activity on Calcium Homeostasis (Rat Model)

CompoundAdministrationEffective Dose for Calcium Mobilization/TransportRelative Potency
Vitamin D3 SulfateSingle Oral Dose208,000 - 416,000 pmolVery Low
Vitamin D3Single Oral Dose~260 pmolHigh
Vitamin D3 SulfateChronic Oral Dose (per day)~52,000 pmol/dayLow
Vitamin D3Chronic Oral Dose (per day)65 - 260 pmol/dayHigh
Vitamin D3 SulfateSingle Intravenous DoseNo activity up to 52,000 pmolInactive
Vitamin D3Single Intravenous Dose~65 pmolHigh

Data compiled from studies in vitamin D-deficient rats. nih.govresearchgate.netsemanticscholar.org

Role in Sulfate Homeostasis and Transport Systems in Animal Models

The regulation of sulfate, the fourth most abundant anion in mammalian plasma, is crucial for numerous physiological functions, including the detoxification of compounds and the biosynthesis of essential structural proteins. nih.govphysiology.org Research using animal models, particularly mice lacking the vitamin D receptor (VDR), has provided significant in vivo evidence that vitamin D signaling is critical for maintaining sulfate homeostasis. nih.govresearchgate.net

Regulation of Sodium-Sulfate Cotransporters (e.g., NaSi-1 expression in VDR knockout mice)

A key protein in the transcellular transport of sulfate is the sodium-sulfate cotransporter, NaSi-1 (Slc13a1). nih.govphysiology.org Studies have demonstrated that the expression of this transporter is modulated by vitamin D. In mice genetically engineered to lack the vitamin D receptor (VDR knockout mice), the expression of NaSi-1 in the kidney was found to be reduced by a remarkable 72% compared to wild-type mice. nih.govphysiology.orgresearchgate.net Interestingly, this regulatory effect appeared to be tissue-specific, as intestinal NaSi-1 expression levels remained unchanged in the same knockout models. nih.govresearchgate.net

Further investigations have shown that this regulation is independent of vitamin D's well-known role in calcium metabolism. When VDR knockout mice were placed on a special diet that normalized their blood calcium levels and corrected their rachitic bone phenotype, the renal NaSi-1 expression remained low. nih.govresearchgate.netphysiology.org Conversely, treating wild-type mice with 1,25-dihydroxyvitamin D3, the active form of vitamin D, markedly stimulated the expression of renal NaSi-1 mRNA. nih.govresearchgate.netphysiology.org These findings underscore a direct role of vitamin D signaling in regulating this specific sulfate transporter in the kidney.

Impact on Systemic Sulfate Pools and Urinary Excretion

This excessive renal loss of sulfate results in a state of sulfate deficiency throughout the body. The systemic impact is reflected in a 50% reduction in serum sulfate concentrations in these animals. nih.govphysiology.orgresearchgate.net Furthermore, the deficiency extends to other vital sulfate-dependent molecules. For instance, levels of hepatic glutathione (B108866) and skeletal sulfated proteoglycans, a major component of cartilage, were found to be reduced by 18% and 45%, respectively, in VDR knockout mice. nih.govphysiology.orgphysiology.org These alterations in sulfate pools highlight the critical role of vitamin D-mediated renal sulfate transport in maintaining systemic sulfate sufficiency. nih.gov

Table 1: Effects of VDR Knockout on Sulfate Homeostasis in Mice

ParameterObservation in VDR Knockout MicePercentage Change vs. Wild-TypeSource(s)
Renal NaSi-1 Expression Significantly decreased72% reduction nih.gov, researchgate.net, physiology.org
Intestinal NaSi-1 Expression UnchangedNo significant change nih.gov, researchgate.net
Urinary Sulfate Excretion Significantly increased42% increase nih.gov, researchgate.net, physiology.org
Serum Sulfate Concentration Significantly decreased50% reduction nih.gov, researchgate.net, physiology.org
Hepatic Glutathione Decreased18% reduction nih.gov, physiology.org, physiology.org
Skeletal Sulfated Proteoglycans Decreased45% reduction nih.gov, physiology.org, physiology.org

Cellular and Molecular Effects of Vitamin D3 Sulfate-D7 Sodium Salt in Vitro

In vitro studies using various cell lines have explored the direct cellular and molecular effects of vitamin D compounds, revealing their roles in fundamental processes like cell growth, differentiation, and the expression of key structural proteins. While much of this research has been conducted with the active hormone 1,25-dihydroxyvitamin D3, it provides a foundational understanding of the pathways that vitamin D sulfates may influence. Studies comparing Vitamin D3 sulfate to Vitamin D3 have shown that the sulfated form has significantly less biological activity in classic calcium metabolism pathways, possessing less than 5% of the activity to mobilize calcium from bone and about 1% of the ability to stimulate calcium transport. pharmaffiliates.comnih.gov

Modulation of Cell Proliferation and Differentiation (e.g., in keratinocytes and other cell lines)

The vitamin D endocrine system is a crucial regulator of cell proliferation and differentiation, particularly in epidermal keratinocytes. nih.gov The effects of vitamin D analogues on these cells are complex and highly dependent on the specific culture conditions, including cell density, calcium concentration, and the presence of serum. nih.gov

In cultured human keratinocytes, 1,25-dihydroxyvitamin D3 generally exhibits anti-proliferative and pro-differentiation effects. nih.govnih.gov For example, when added to less confluent (30%) keratinocyte cultures, it produces a marked anti-proliferative effect. nih.gov This effect can be biphasic; at low concentrations, vitamin D analogues may stimulate proliferation, while at higher concentrations, they cause inhibition. nih.gov The pro-differentiation action is also context-dependent. Raising the calcium concentration in the culture medium enables vitamin D analogues to stimulate keratinocyte differentiation, a key process for forming the skin barrier. nih.gov Knockdown of the vitamin D receptor in oral keratinocytes was shown to significantly enhance their proliferation, reinforcing the anti-proliferative role of vitamin D signaling in these cells. nih.gov

Table 2: Modulation of Keratinocyte Behavior by Vitamin D Analogues In Vitro

Culture ConditionEffect on ProliferationEffect on DifferentiationSource(s)
Low Confluency (30%) Marked inhibitionNot specified nih.gov
Medium Confluency (50-60%), Low Ca2+ Minimal to no stimulationUnaffected or slightly inhibited nih.gov
High Ca2+ (0.3 mM) Biphasic: stimulation at low concentrations, inhibition at high concentrationsStimulated nih.gov
VDR Knockdown Enhanced proliferationDisrupted nih.gov

Effects on Gene Expression and Protein Synthesis (e.g., tight junction proteins)

Vitamin D signaling plays a significant role in regulating the expression of genes and the synthesis of proteins that are vital for establishing and maintaining epithelial barrier function. nih.gov A key component of this barrier is the tight junction, a complex of proteins that seals the space between adjacent cells. nih.gov

Research in the context of inflammatory conditions like ulcerative colitis has shown that vitamin D can modulate the expression of several tight junction proteins. nih.gov Specifically, treatment with 1,25-dihydroxyvitamin D3 was found to regulate the expression of claudin-2, claudin-4, and claudin-7. nih.gov In atopic dermatitis, another condition characterized by barrier dysfunction, vitamin D status has also been linked to the expression of tight junction proteins. nih.gov One study observed a negative correlation between serum vitamin D levels and the expression of Zonula occludens-1 (ZO-1), another critical tight junction protein. nih.gov These findings suggest that vitamin D is involved in the molecular regulation of epithelial integrity by influencing the synthesis of these essential junctional proteins. nih.govnih.gov

Future Research Directions and Potential Applications of Vitamin D3 Sulfate D7 Sodium Salt in Research

Development of Novel Deuterated Analogs for Specialized Research Purposes

The synthesis of deuterated vitamin D metabolites, such as Vitamin D3 Sulfate-D7 Sodium Salt, is crucial for their use as internal standards in mass spectrometry-based quantification. nih.gov The development of more versatile and efficient synthetic strategies is an ongoing area of research. nih.gov

One approach involves the convergent synthesis utilizing palladium-catalyzed coupling reactions of deuterated A-ring precursors with CD-ring moieties. nih.gov This method allows for the introduction of deuterium (B1214612) atoms at specific locations, such as the A-ring, which is advantageous for metabolic studies as the side chains are prone to enzymatic modifications. nih.gov Future efforts will likely focus on expanding the library of deuterated analogs to include a wider range of vitamin D metabolites. This will enable more comprehensive metabolic profiling and a deeper understanding of the intricate vitamin D metabolic network. nih.govnih.gov The search for vitamin D3 analogs with minimal hypercalcemic effects is also a significant area of research, with several promising candidates in clinical trials for cancer and inflammatory diseases. nih.gov

Elucidating the Precise Physiological and Pathophysiological Role of Sulfated Vitamin D Metabolites

Recent studies have highlighted the significant presence of sulfated vitamin D metabolites, such as vitamin D3-sulfate (VitD3-S) and 25-hydroxyvitamin D3-sulfate (25OHD3-S), in human serum and breast milk, suggesting they may have important physiological roles. nih.govelsevierpure.com For instance, 25OHD3-S is highly abundant in serum, while VitD3-S is notably prominent in breast milk, hinting at their potential relevance during lactation and for the nutrition of nursing infants. nih.gov

Research indicates that vitamin D plays a critical role in sulfate (B86663) homeostasis, partly by regulating the expression of the sodium-sulfate cotransporter, NaSi-1, in the kidney. physiology.orgnih.gov Studies in mice lacking the vitamin D receptor (VDR) have shown reduced renal NaSi-1 expression, increased urinary sulfate excretion, and consequently, lower serum sulfate concentrations. nih.gov This suggests that vitamin D's regulation of sulfate metabolism is independent of its role in calcium metabolism. nih.gov

Furthermore, abnormal sulfate metabolism has been observed in vitamin D-deficient rats, which could contribute to the skeletal abnormalities seen in rickets and osteomalacia. jci.org The presence of sulfatase activity in the infant digestive system suggests that sulfated vitamin D metabolites in breast milk may be hydrolyzed to release the active form of the vitamin before absorption. physiology.org However, the biological activity of vitamin D3-sulfate appears to be significantly lower than that of non-sulfated vitamin D3 in terms of mobilizing calcium and supporting bone calcification. vitamindwiki.com Further investigation is needed to fully understand the nutritional value and physiological functions of these sulfated metabolites. physiology.orgvitamindwiki.com

Advancements in Analytical Techniques for Comprehensive Vitamin D Metabolome Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the accurate and sensitive measurement of vitamin D metabolites. nih.govnih.gov This technology allows for the simultaneous quantification of multiple metabolites, providing a more complete picture of the vitamin D metabolome. nih.gov

Despite its advantages, a key challenge in using mass spectrometry for vitamin D analysis is the poor ionization of these metabolites, which can limit detection sensitivity. nih.gov To overcome this, chemical derivatization techniques are often employed to enhance ionization efficiency. rsc.org Another challenge is the inability of mass spectrometry to differentiate between isomers with the same molecular mass unless they are chromatographically separated first. nih.gov

Future advancements in this area will likely focus on improving the sensitivity and specificity of LC-MS/MS methods, enabling the detection of even low-abundance metabolites. nih.govrsc.org The development of multiplexed assays will allow for the routine analysis of a broader range of vitamin D metabolites, which could provide valuable diagnostic information for various diseases related to calcium and phosphate (B84403) homeostasis. nih.gov

Interactive Data Table: Concentrations of Vitamin D Metabolites

This table summarizes the concentrations of various vitamin D metabolites that are now routinely measured in serum. For consistency, all concentrations are reported in nM or pM.

MetaboliteConcentration (nM or pM)
25(OH)D3Major circulating form
23R,25(OH)2D30.42 nM (mean)
Vitamin D3-Sulfate in Serum2.92 ± 0.70 nmol/L
Vitamin D3-Sulfate in Breast Milk6.4 ± 3.9 nmol/L
25(OH)D3-Sulfate in Serum91 ± 19 nmol/L
25(OH)D3-Sulfate in Breast Milk0.47 ± 0.09 nmol/L

Note: The concentrations of Vitamin D3-Sulfate and 25(OH)D3-Sulfate were measured in lactating women. nih.gov

Integration into Systems Biology and Multi-Omics Approaches for Deeper Mechanistic Understanding of Vitamin D Signaling

A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important for understanding the complex and multifaceted nature of vitamin D signaling. nih.gov The vitamin D receptor (VDR) is a key player in this system, and its functions are associated with a wide range of physiological processes and disease states. nih.gov

Multi-omics analyses have started to reveal how vitamin D supplementation can modulate gene expression and signaling pathways in a dose-dependent manner. nih.gov For example, a recent study combining microbiome sequencing, transcriptome analysis, and metabolomics profiling in esophageal squamous cell carcinoma revealed a link between microbial colonization, immune receptor expression, and immune cell polarization, highlighting the intricate interplay between the microbiome and vitamin D signaling in cancer. news-medical.net

Future research will likely see a greater integration of these "omics" technologies to build comprehensive models of vitamin D action. nih.govnih.gov This will allow researchers to move beyond studying individual components in isolation and instead analyze the vitamin D signaling network as a whole. Such an approach holds the promise of identifying novel therapeutic targets and developing more personalized strategies for disease prevention and treatment. nih.govnih.gov

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing Vitamin D3 Sulfate-D7 Sodium Salt in laboratory settings?

  • Synthesis typically involves sulfation of Vitamin D3 followed by sodium salt formation via neutralization. Protocols may adapt techniques from soluble salt preparation, such as controlled acid-base reactions under inert atmospheres to prevent degradation. Quantitative yields require precise stoichiometric ratios and purification via recrystallization or chromatography .

Q. How is the solubility profile of this compound determined in aqueous and organic solvents?

  • Solubility is assessed experimentally by saturating solvents (e.g., water, ethanol) with the compound under controlled temperatures. Insoluble salts are identified via gravimetric analysis, while soluble salts require conductivity measurements or UV-Vis spectroscopy for quantification. Classification follows standardized solubility tables for sulfated compounds .

Q. What analytical techniques are routinely used for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms deuterium incorporation and sulfation sites. Fourier-Transform Infrared Spectroscopy (FTIR) verifies sulfate ester bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic purity (D7 labeling) .

Advanced Research Questions

Q. How can isotopic interference from deuterium (D7) be minimized in mass spectrometry-based assays for this compound?

  • Isotopic dilution techniques with internal standards (e.g., D4 analogs) reduce interference. LC-MS/MS methods with optimized collision energy and column selectivity (e.g., C18 reverse-phase) enhance resolution. Calibration curves must account for deuterium’s mass shift to avoid quantification errors .

Q. What experimental strategies resolve contradictions in stability studies of this compound under varying pH and temperature conditions?

  • Replicate studies under controlled environments (e.g., pH 2–9 buffers, 4–37°C) with periodic sampling. Use accelerated stability testing (ICH guidelines) and orthogonal assays (HPLC, NMR) to track degradation products. Statistical meta-analyses identify outliers or methodological inconsistencies across datasets .

Q. What are common pitfalls in synthesizing high-purity this compound, and how can reproducibility be improved?

  • Challenges include incomplete sulfation, sodium counterion variability, and hygroscopicity. Solutions involve rigorous drying of intermediates, anhydrous reaction conditions, and characterization of counterion stoichiometry via ion chromatography. Protocol standardization and peer validation enhance reproducibility .

Q. How can researchers optimize chromatographic separation of this compound from endogenous metabolites in biological samples?

  • Solid-Phase Extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) improves selectivity. Mobile phase optimization (e.g., ammonium formate/acetonitrile gradients) reduces matrix effects. Method validation should include recovery rates and matrix-matched calibration .

Methodological Guidance

  • Data Interpretation : Conflicting results in stability or bioactivity studies necessitate re-evaluation of experimental variables (e.g., light exposure, solvent purity) and cross-validation with independent assays .
  • Quality Control : Batch-to-batch consistency requires strict adherence to Good Laboratory Practices (GLP), including Certificate of Analysis (CoA) verification for deuterium enrichment and sulfate content .
  • Ethical Reporting : Disclose all synthesis modifications and analytical parameters to ensure transparency. Reference standardized protocols (e.g., Royal Society of Chemistry guidelines) for procedural clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.